molecular formula C60H70BrN9O8 B10834466 (2S,4S)-4-[[4-[(3S)-5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide

(2S,4S)-4-[[4-[(3S)-5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide

Cat. No.: B10834466
M. Wt: 1125.2 g/mol
InChI Key: OVCDDAXIBKWFRB-SFDZCEMOSA-N
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Preparation Methods

The synthetic routes and reaction conditions for “PMID25980951-Compound-40” involve complex organic synthesis techniques. The preparation methods include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the formation of key intermediates and their subsequent transformations.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using specific catalysts and solvents to ensure high yield and purity.

    Industrial Production Methods: Large-scale production of the compound involves optimization of the synthetic routes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

“PMID25980951-Compound-40” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can convert the compound into its reduced form, potentially affecting its interaction with biological targets.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of derivatives with modified properties.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out under specific pH and temperature conditions to achieve the desired products.

    Major Products: The major products formed from these reactions include various derivatives and analogs of the compound, which may exhibit different biological activities.

Scientific Research Applications

“PMID25980951-Compound-40” has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool to study the mechanisms of apoptosis and ubiquitin-mediated proteolysis.

    Biology: It is employed in research to understand the role of cellular inhibitor of apoptosis 1 (BIRC2) in cell signaling and immune response.

    Medicine: The compound is investigated for its potential therapeutic applications in treating diseases such as cancer, where inhibition of apoptosis plays a crucial role.

    Industry: It is used in the development of new drugs and therapeutic agents targeting apoptosis and related pathways.

Mechanism of Action

The mechanism of action of “PMID25980951-Compound-40” involves its interaction with cellular inhibitor of apoptosis 1 (BIRC2). The compound acts as an antagonist, binding to BIRC2 and inhibiting its activity. This leads to the activation of apoptotic pathways and the induction of cell death in cancer cells. The molecular targets and pathways involved include NF-kappa B signaling, ubiquitin-mediated proteolysis, and apoptosis .

Comparison with Similar Compounds

“PMID25980951-Compound-40” can be compared with other similar compounds, such as:

Properties

Molecular Formula

C60H70BrN9O8

Molecular Weight

1125.2 g/mol

IUPAC Name

(2S,4S)-4-[[4-[(3S)-5-[(6-bromo-2-methoxynaphthalen-1-yl)methyl]-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbonyl]benzoyl]amino]-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C60H70BrN9O8/c1-35(62-3)54(71)66-48-34-70(50-21-12-11-20-49(50)69(59(48)76)33-46-44-28-27-42(61)30-41(44)26-29-52(46)78-5)58(75)40-24-22-39(23-25-40)56(73)64-43-31-51(57(74)65-47-19-13-17-37-14-9-10-18-45(37)47)68(32-43)60(77)53(38-15-7-6-8-16-38)67-55(72)36(2)63-4/h9-12,14,18,20-30,35-36,38,43,47-48,51,53,62-63H,6-8,13,15-17,19,31-34H2,1-5H3,(H,64,73)(H,65,74)(H,66,71)(H,67,72)/t35-,36-,43-,47+,48-,51-,53-/m0/s1

InChI Key

OVCDDAXIBKWFRB-SFDZCEMOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(C2=CC=CC=C2N(C1=O)CC3=C(C=CC4=C3C=CC(=C4)Br)OC)C(=O)C5=CC=C(C=C5)C(=O)N[C@H]6C[C@H](N(C6)C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)C(=O)N[C@@H]8CCCC9=CC=CC=C89)NC

Canonical SMILES

CC(C(=O)NC1CN(C2=CC=CC=C2N(C1=O)CC3=C(C=CC4=C3C=CC(=C4)Br)OC)C(=O)C5=CC=C(C=C5)C(=O)NC6CC(N(C6)C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C(=O)NC8CCCC9=CC=CC=C89)NC

Origin of Product

United States

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